

DB04760: A Technical Guide to a Selective MMP13 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of **DB04760**, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). All quantitative data is summarized in structured tables, and detailed methodologies for key experimental protocols are provided. Visual diagrams are included to illustrate signaling pathways and experimental workflows.

Core Structure and Physicochemical Properties

DB04760, also referred to as compound 4 in seminal literature, is a non-zinc-chelating inhibitor of MMP-13.[1][2] Its chemical structure is characterized by a central imidazole ring substituted with a difluoromethoxyphenyl group, a methoxyphenyl group, and a methyl group, with a hydroxamic acid moiety attached via a carboxamide linkage to the imidazole nitrogen.

Table 1: Physicochemical Properties of **DB04760**



Property	Value	Reference
IUPAC Name	4-(4-(difluoromethoxy)phenyl)- N-hydroxy-2-(4- methoxyphenyl)-5-methyl-1H- imidazole-1-carboxamide	
Molecular Formula	C22H20F2N4O2	[3]
Molecular Weight	410.42 g/mol	[1][3]
CAS Number	544678-85-5	
Appearance	Powder	_
Purity	>99% (commercially available)	_

Table 2: Solubility of DB04760

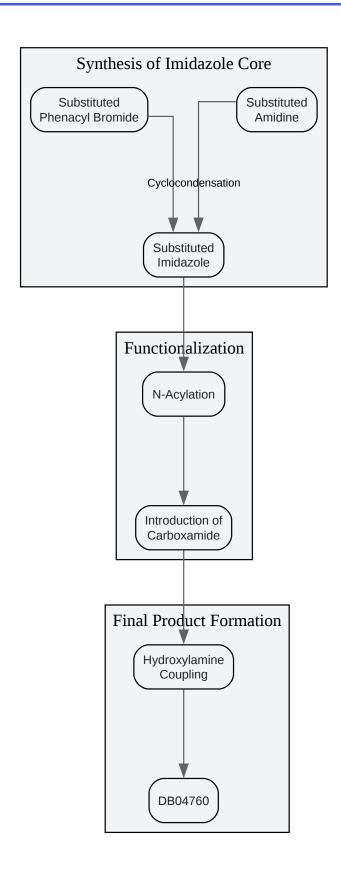
Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL (≥ 243.65 mM)	_
In vivo formulation	10% DMSO >> 90% corn oil (≥ 2.5 mg/mL)	

Synthesis of DB04760

The synthesis of **DB04760** is detailed in the work by Engel et al. (2005). While the full step-by-step protocol from the original publication is not publicly available, a general synthetic route for related N-substituted imidazole-4-carboxamides can be inferred from the chemical literature. The synthesis would likely involve a multi-step process culminating in the formation of the N-hydroxy-imidazole-1-carboxamide.

A plausible synthetic workflow is outlined below. This represents a generalized approach based on established organic chemistry principles for the synthesis of similar heterocyclic compounds.





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Caption: Generalized synthetic workflow for DB04760.



Experimental Protocols: A Generalized Approach

Step 1: Synthesis of the Substituted Imidazole Core A common method for imidazole synthesis is the condensation of a phenacyl bromide derivative with an amidine. In this case, 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-one would be reacted with 4-methoxybenzamidine in a suitable solvent, such as acetonitrile or DMF, often in the presence of a base to yield the trisubstituted imidazole core.

Step 2: N-Acylation and Carboxamide Formation The nitrogen of the imidazole ring would then be acylated. This could be achieved using phosgene or a phosgene equivalent to form an intermediate chloroformate, which is then reacted with hydroxylamine to form the final N-hydroxy-1-carboxamide.

Step 3: Purification and Characterization The final product, **DB04760**, would be purified using standard techniques such as column chromatography and/or recrystallization. Characterization would be performed using methods like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

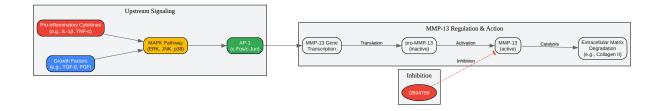
Mechanism of Action and Signaling Pathway

DB04760 is a potent and highly selective inhibitor of MMP-13, with an IC50 of 8 nM. Unlike many MMP inhibitors, it is a non-zinc-chelating agent. It achieves its selectivity by binding to the S1' pocket of the enzyme and extending into an adjacent S1' side pocket, a feature unique to MMP-13.

MMP-13 is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly type II collagen. Its overexpression is implicated in the pathology of osteoarthritis and cancer. The signaling pathways that regulate MMP-13 expression are complex and involve multiple transcription factors and upstream kinases. By inhibiting MMP-13, **DB04760** can modulate these pathological processes.

The following diagram illustrates the central role of MMP-13 in ECM degradation and the point of intervention for **DB04760**.





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Caption: Signaling pathway of MMP-13 and inhibition by **DB04760**.

Biological Activity and Potential Applications

DB04760 has demonstrated significant potential in preclinical studies. Its ability to selectively inhibit MMP-13 makes it a promising candidate for the treatment of osteoarthritis, where it could prevent the degradation of cartilage. Additionally, research has indicated that **DB04760** possesses anticancer activity and can reduce paclitaxel-induced neurotoxicity, suggesting its potential utility in oncology.

Table 3: Biological Activity of **DB04760**

Parameter	Value	Target	Reference
IC50	8 nM	MMP-13	

Further research is warranted to fully elucidate the therapeutic potential of **DB04760** and to translate these promising preclinical findings into clinical applications. This guide serves as a foundational resource for professionals engaged in such endeavors.



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